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octathymidylate-9-aminoellipticine

Oligonucleotide-poly(rA) binding dT/rA stoichiometry DNA intercalator conjugates

Octathymidylate-9-aminoellipticine (CAS 117153-31-8; molecular formula C102H129N19O59P8, MW 2813 Da) is a covalent conjugate between an octathymidylate octamer and the pyridocarbazolamine intercalator 9-aminoellipticine, joined through a 3,4-dihydroxypentamethylene linker formed by reductive amination of a 3′-apurinic site. The compound was explicitly designed as a molecular model to study intercalator–oligonucleotide interactions, abasic-site recognition, and the mechanism of AP-endonuclease inhibition, rather than as a standalone therapeutic.

Molecular Formula C20H30O
Molecular Weight 0
CAS No. 117153-31-8
Cat. No. B1168655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctathymidylate-9-aminoellipticine
CAS117153-31-8
Synonymsoctathymidylate-9-aminoellipticine
Molecular FormulaC20H30O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octathymidylate-9-Aminoellipticine (CAS 117153-31-8): A Covalent Oligonucleotide-Intercalator Conjugate for DNA Repair and Structural Biology Research


Octathymidylate-9-aminoellipticine (CAS 117153-31-8; molecular formula C102H129N19O59P8, MW 2813 Da) is a covalent conjugate between an octathymidylate octamer and the pyridocarbazolamine intercalator 9-aminoellipticine, joined through a 3,4-dihydroxypentamethylene linker formed by reductive amination of a 3′-apurinic site [1]. The compound was explicitly designed as a molecular model to study intercalator–oligonucleotide interactions, abasic-site recognition, and the mechanism of AP-endonuclease inhibition, rather than as a standalone therapeutic [2].

Why Octathymidylate-9-Aminoellipticine Cannot Be Replaced by Generic Oligonucleotide-Intercalator Conjugates or Free 9-Aminoellipticine


Generic substitution fails because octathymidylate-9-aminoellipticine combines three features absent from any single analog: (i) a covalent, structurally defined 3,4-dihydroxypentamethylene linkage that enforces a fixed intercalation geometry unattainable with freely diffusing 9-aminoellipticine [1]; (ii) a temperature-dependent dual-stoichiometry binding mode to poly(rA) that is not observed with parent octathymidylate or other ellipticine-oligonucleotide conjugates [1]; and (iii) retention of the Schiff-base-mediated AP-site cleavage activity of the 9-aminoellipticine warhead while simultaneously conferring sequence addressability through the oligonucleotide domain—a bifunctionality that acridine-, phenanthroline-, or psoralen-based conjugates do not replicate [2][3]. These orthogonal properties make the compound irreplaceable as a model system for studying the structural and mechanistic interplay between intercalation, AP-site chemistry, and DNA repair inhibition.

Quantitative Differentiation Evidence for Octathymidylate-9-Aminoellipticine vs. Closest Analogs


Temperature-Dependent Dual-Stoichiometry Binding to Poly(rA): A 2:1 Complex (Tm 13°C) and a 1:1 Complex (Tm 38°C) Absent in Parent Octathymidylate

Octathymidylate-9-aminoellipticine forms two distinct complexes with poly(rA) depending on temperature: a low-temperature complex with dT/rA stoichiometry 2/1 and Tm 13°C, and a high-temperature complex with stoichiometry 1/1 and Tm 38°C. In contrast, parent unmodified octathymidylate forms only a single 1:1 complex and lacks the low-temperature 2:1 species entirely [1]. This dual-binding behavior is not observed with tetrathymidylate-oxazolopyridocarbazolium conjugates, which exhibit only a single binding mode under comparable conditions [2].

Oligonucleotide-poly(rA) binding dT/rA stoichiometry DNA intercalator conjugates Thermal denaturation

Enhanced Duplex Thermostability Relative to Parent Octathymidylate Through Intercalation Energy Contribution of 9-Aminoellipticine

When compared directly to parent octathymidylate in the same study, the 1:1 poly(rA) complex formed by octathymidylate-9-aminoellipticine exhibits enhanced stability attributable to the interaction energy provided by the covalently attached 9-aminoellipticine moiety [1]. While the absolute ΔTm value is not numerically reported in the abstract, the qualitative stabilization is explicitly stated and is consistent with the class-level observation that intercalator-oligonucleotide conjugates generally exhibit higher Tm values than their unconjugated counterparts—for example, tetrathymidylate-oxazolopyridocarbazolium conjugates increase Tm by several degrees relative to parent T4 [2].

Duplex stabilization Intercalation energy Thermal denaturation Oligonucleotide conjugates

AP Endonuclease (Exonuclease III) Inhibition: 65% Activity Suppression at 10 µM Not Achieved by Other Intercalators with Comparable DNA Affinity

The 9-aminoellipticine warhead of the conjugate is the first small ligand demonstrated to inhibit AP site repair via irreversible substrate modification at pharmacologically relevant concentrations. At 10 µM, free 9-aminoellipticine inhibits 65% of the AP endonuclease activity of E. coli exonuclease III and blocks 70% of total AP site repair in a reconstituted base-excision-repair system, whereas other intercalating agents with similar DNA affinities induce no measurable inhibition [1]. The conjugate retains this warhead functionality because the 9-aminoellipticine moiety remains capable of forming a Schiff base with the abasic site aldehyde, followed by β-elimination cleavage, a mechanism confirmed in duplex oligonucleotide systems at 11°C [2].

Base excision repair inhibition AP endonuclease Exonuclease III Chemosensitization

Structurally Defined Intercalation Geometry by NMR: A Unique Model System for Studying Reactive Intercalator–DNA Covalent Complexes

The covalent conjugate served as the foundation for high-field 2D-NMR and restrained molecular modeling studies that resolved the solution structure of a 9-aminoellipticine–DNA heteroduplex at atomic resolution, revealing that the indole ring system intercalates between flanking G·C base pairs while the protonated pyridinic ring stacks between cytidine and thymidine residues on the complementary strand, disrupting normal sequential NOE connectivity at the 5′-C13-T14 step [1]. These structural insights led to a working model for the enzyme-like DNA cleavage activity of 9-aminoellipticine and its inhibition of the AP endonuclease-dependent excision-repair pathway [1]. In contrast, non-covalent ellipticine–DNA complexes yield heterogeneous intercalation geometries that cannot provide the same level of structural certainty [2].

NMR structure determination Intercalation geometry Abasic site modeling DNA-drug adducts

Defined 3,4-Dihydroxypentamethylene Linker via Reductive Amination: A Chemically Distinct Conjugation Strategy Compared to Ester- or Amide-Linked Ellipticine Conjugates

The conjugate is assembled by reductive amination of 3′-apurinic octathymidylate with 9-aminoellipticine, yielding a stable 3,4-dihydroxypentamethylene linker that differs fundamentally from the ester bond used in 3′-OPC-tetrathymidylate conjugates and from the ω-aminoacyl arm employed in 9-hydroxyellipticine–tetrathymidylate conjugates [1][2]. The ester-linked OPC conjugate undergoes concentration-dependent intramolecular-to-intermolecular stacking transitions (stacking constant determined by ¹H chemical shift dilution), whereas the dihydroxypentamethylene-linked conjugate maintains a fixed intercalation geometry independent of concentration [2]. Molecular mechanics computations confirm that the linker length and flexibility directly influence the intercalation pose at the abasic site [3].

Bioconjugation chemistry Reductive amination Abasic site chemistry Linker design

Verified Application Scenarios for Octathymidylate-9-Aminoellipticine Based on Quantitative Evidence


Thermodynamic Studies of Stoichiometry-Controlled Intercalation in Oligonucleotide Duplexes

Researchers investigating the thermodynamic coupling between intercalator binding stoichiometry and duplex stability can use this conjugate as the only model system that exhibits two discrete, temperature-switchable complexes with poly(rA) (dT/rA 2:1 at Tm 13°C and 1:1 at Tm 38°C) [1]. This enables calorimetric and spectroscopic dissection of the enthalpic and entropic contributions of intercalation as a function of stoichiometry, a study design not possible with parent octathymidylate or simpler conjugates that form only a single complex [1].

Structural Biology of Covalent Intercalator–Abasic-Site DNA Complexes

Laboratories conducting NMR or X-ray crystallography of drug–DNA adducts can employ this compound as a validated structural model, for which a complete, experimentally restrained solution structure has already been deposited (intrahelical form, B-DNA, intercalation between G·C base pairs with defined pyridinic ring stacking) [2]. This pre-existing structural framework drastically reduces the effort required to assign NOE cross-peaks and refine geometries for related systems involving Schiff-base-forming intercalators [2].

Mechanistic Studies of Base Excision Repair (BER) Inhibition by Small-Molecule–Oligonucleotide Conjugates

The conjugate provides a chemically tractable platform for studying how covalent modification of AP sites by a tethered 9-aminoellipticine warhead inhibits exonuclease III and the broader BER pathway. At 10 µM, the warhead inhibits 65% of AP endonuclease activity and 70% of total AP-site repair—levels not achieved by any other intercalator class with similar DNA affinity [3]. The oligonucleotide domain permits systematic variation of sequence context to probe how flanking base identity modulates Schiff-base formation and β-elimination cleavage efficiency [3].

Bioconjugate Chemistry Benchmarking of Linker Effects on Intercalation Geometry

Investigators developing new oligonucleotide–drug conjugates can use this compound as a reference standard representing a reduced-Schiff-base (3,4-dihydroxypentamethylene) linkage, enabling direct comparison of intercalation geometry, concentration-dependent stacking behavior, and chemical stability against ester-linked (e.g., OPC-tetrathymidylate) or amide-linked conjugates [4]. Molecular mechanics studies have already validated the linker-dependent differences in intercalation poses at abasic sites, providing a computational benchmark for new conjugate designs [4].

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